molecular formula C12H16FN3O3S B2613701 4-(Dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine CAS No. 896315-45-0

4-(Dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine

Cat. No.: B2613701
CAS No.: 896315-45-0
M. Wt: 301.34
InChI Key: SQCKDROWZQHXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine is a useful research compound. Its molecular formula is C12H16FN3O3S and its molecular weight is 301.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High Glass Transition and Thermal Stability

Research highlights the synthesis of new polyimides and polyamides containing heterocyclic groups, which have demonstrated high glass transition temperatures (Tg) and thermal stability. These materials are soluble in various organic solvents and can be used to create self-standing films with excellent mechanical properties. The introduction of heterocyclic and aromatic groups similar to "4-(Dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine" may enhance the material's thermal and mechanical properties, making it suitable for advanced material applications (Wang et al., 2008); (Liaw et al., 2002).

Fluorescence Enhancement

Studies on compounds with similar structural motifs have shown potential in fluorescence enhancement, which can be used in the development of fluorescent probes or materials. The alteration of electronic structures through specific substitutions has been shown to increase fluorescence intensity, offering applications in sensing, imaging, and electronic devices (Wałęsa-Chorab et al., 2016).

Chemical Reactivity and Catalysis

The reactivity of related compounds with nucleophiles at room temperature suggests potential applications in synthetic chemistry, where these compounds can act as intermediates or catalysts in the formation of complex molecules. The mechanisms of these reactions provide insights into designing new synthetic routes and catalytic processes (Minato et al., 1975).

Photophysical Properties

The study of photophysical properties of related compounds indicates the potential for applications in optoelectronics and molecular electronics. The understanding of charge transfer, electronic transitions, and fluorescence in these compounds can guide the design of materials for light-emitting diodes (LEDs), solar cells, and photodetectors (Yang et al., 2002).

Properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3S/c1-15(2)20(18,19)14-10-7-12(17)16(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCKDROWZQHXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.